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molecular formula C12H11NO3 B8714645 Ethyl 8-formylindolizine-5-carboxylate

Ethyl 8-formylindolizine-5-carboxylate

Cat. No. B8714645
M. Wt: 217.22 g/mol
InChI Key: ZENBBHQDVFSXSX-UHFFFAOYSA-N
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Patent
US08546357B2

Procedure details

To a solution of ethyl 8-(((trifluoromethyl)sulfonyl)oxy)indolizine-5-carboxylate (4 g, 11.87 mmol) in DMF (1200 mL) was added TEA (3.6 g, 35.61 mmol), Et3SiH (4.14 g, 35.61 mmol) and Pd(dppf)2Cl2 (0.9 g, 10 mol %) under N2. The reaction mixture was stirred at 60° C. under CO (50 psi) overnight. The mixture was concentrated and to the residue were added EA and water, washed with brine, dried and concentrated and purified by column to give product ethyl 8-formylindolizine-5-carboxylate (1 g, yield 39%). 1H NMR (400 MHz, DMSO-d6): δ 10.15 (s, 1H), 8.61 (s, 1H), 7.76 (m, 1H), 7.63 (m, 1H), 7.37 (m, 1H), 7.10 (m, 1H), 4.46 (q, 2H), 1.39 (t, 3H) ppm.
Name
ethyl 8-(((trifluoromethyl)sulfonyl)oxy)indolizine-5-carboxylate
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step One
Name
Quantity
1200 mL
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[C:15]2[N:11]([CH:12]=[CH:13][CH:14]=2)[C:10]([C:16]([O:18][CH2:19][CH3:20])=[O:17])=[CH:9][CH:8]=1)(=O)=O.[SiH](CC)(CC)CC.CN([CH:33]=[O:34])C>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH:33]([C:7]1[C:15]2[N:11]([CH:12]=[CH:13][CH:14]=2)[C:10]([C:16]([O:18][CH2:19][CH3:20])=[O:17])=[CH:9][CH:8]=1)=[O:34] |f:3.4.5.6|

Inputs

Step One
Name
ethyl 8-(((trifluoromethyl)sulfonyl)oxy)indolizine-5-carboxylate
Quantity
4 g
Type
reactant
Smiles
FC(S(=O)(=O)OC1=CC=C(N2C=CC=C12)C(=O)OCC)(F)F
Name
TEA
Quantity
3.6 g
Type
reactant
Smiles
Name
Quantity
4.14 g
Type
reactant
Smiles
[SiH](CC)(CC)CC
Name
Quantity
1200 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0.9 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 60° C. under CO (50 psi) overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated and to the residue
ADDITION
Type
ADDITION
Details
were added EA and water
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)C1=CC=C(N2C=CC=C12)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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